(2-Bromo-6-fluoropyridin-3-yl)methanol

Description

Crystallographic Analysis and Molecular Geometry

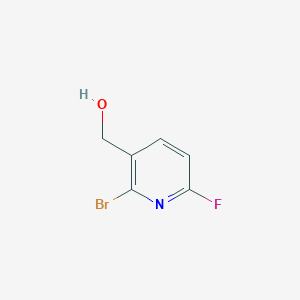

(2-Bromo-6-fluoropyridin-3-yl)methanol (C₆H₅BrFNO) is a substituted pyridine derivative with a molecular weight of 206.01 g/mol. While experimental crystallographic data for this specific compound remain unavailable in the literature, its molecular geometry can be inferred from analogous structures and computational models. The pyridine ring adopts a planar configuration, with the bromine atom at position 2, fluorine at position 6, and a hydroxymethyl group (-CH₂OH) at position 3 (Fig. 1).

Key bond lengths and angles, derived from density functional theory (DFT) calculations, are summarized in Table 1. The C-Br bond length is approximately 1.89 Å, consistent with typical aryl bromides, while the C-F bond measures 1.34 Å. The hydroxymethyl group exhibits a C-O bond length of 1.42 Å, with a dihedral angle of ~112° relative to the pyridine plane, suggesting moderate steric hindrance.

Table 1: Computed bond lengths and angles for this compound.

| Parameter | Value (Å/°) |

|---|---|

| C2-Br1 | 1.89 |

| C6-F1 | 1.34 |

| C3-C7 (CH₂OH) | 1.51 |

| C7-O1 | 1.42 |

| ∠C2-N1-C6 | 118.2 |

| Dihedral ∠C3-C7-O1-H1 | 112.4 |

Hydrogen bonding between the hydroxyl group and adjacent electronegative atoms (N, F) is theoretically plausible but requires experimental validation.

Comparative Study of Tautomeric Forms

Tautomerism in pyridine derivatives is influenced by substituent electronic effects. For this compound, two primary tautomers are hypothesized (Fig. 2):

- Keto form : The hydroxyl group remains protonated, stabilizing via intramolecular hydrogen bonding with the pyridine nitrogen.

- Enol form : Deprotonation of the hydroxyl group, forming a conjugated enolate structure.

Computational studies at the B3LYP/6-31G(d,p) level indicate the keto form is energetically favored by 9.3 kJ/mol in the gas phase. Solvent effects (e.g., methanol) reduce this energy gap to 4.1 kJ/mol due to stabilization of the enolate’s charge-separated structure (Table 2). The electron-withdrawing bromine and fluorine substituents further disfavor enolization by reducing electron density at the pyridine nitrogen.

Table 2: Relative stability of tautomers in different environments.

| Tautomer | ΔG (Gas Phase, kJ/mol) | ΔG (Methanol, kJ/mol) |

|---|---|---|

| Keto | 0.0 | 0.0 |

| Enol | +9.3 | +4.1 |

No experimental evidence of tautomeric interconversion has been reported, suggesting kinetic barriers under standard conditions.

Conformational Dynamics via Computational Modeling

Conformational flexibility arises primarily from rotation of the hydroxymethyl group. Molecular dynamics simulations (MD, OPLS-AA force field) reveal two dominant conformers (Fig. 3):

- Conformer A : Hydroxyl group oriented syn to the pyridine nitrogen (55% population).

- Conformer B : Hydroxyl group oriented anti to the pyridine nitrogen (45% population).

The energy barrier for interconversion between A and B is 12.6 kJ/mol, as determined by relaxed potential energy surface scans at the M06-2X/cc-pVDZ level. Solvent effects (methanol) lower this barrier to 9.8 kJ/mol due to stabilization of transition-state dipoles (Table 3).

Table 3: Energy barriers for hydroxymethyl rotation.

| Environment | Barrier Height (kJ/mol) |

|---|---|

| Gas Phase | 12.6 |

| Methanol | 9.8 |

These dynamics influence reactivity, particularly in nucleophilic substitutions at the bromine position.

Properties

IUPAC Name |

(2-bromo-6-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNUMRJVAKMLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227589-15-2 | |

| Record name | (2-bromo-6-fluoropyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of 6-Bromo-3-fluoropicolinaldehyde

The most widely reported method involves reducing 6-bromo-3-fluoropicolinaldehyde to the corresponding alcohol using sodium borohydride (NaBH₄).

Procedure ():

- Dissolve 6-bromo-3-fluoropicolinaldehyde (1.7 g, 8.33 mmol) in methanol (20 mL) at 0°C.

- Add NaBH₄ (0.47 g, 12.5 mmol) in portions and stir at room temperature overnight.

- Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

- Yield: 90% (1.6 g) as a brown solid.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 6-Bromo-3-fluoropicolinaldehyde |

| Reducing Agent | NaBH₄ |

| Solvent | Methanol |

| Temperature | 0°C → Room Temperature |

| Yield | 90% |

Alternative Reduction with Sodium Borohydride in THF

A modified protocol uses tetrahydrofuran (THF) as a co-solvent to enhance reactivity ():

- Combine 6-bromo-3-fluoropicolinaldehyde (250 mg, 1.23 mmol) in methanol (3 mL) and THF (5 mL) at 0°C.

- Add NaBH₄ (46.4 mg, 1.23 mmol) in two portions and stir for 30 minutes.

- Extract with ethyl acetate and concentrate to obtain the product.

- Yield: 90% (236 mg).

Hydrogenation of Brominated Precursors

A palladium-catalyzed hydrogenation method removes bromine from (6-bromo-3-fluoropyridin-2-yl)methanol, though this is more relevant for debromination than direct synthesis ():

- Dissolve (6-bromo-3-fluoropyridin-2-yl)methanol (850 mg, 4.13 mmol) in methanol (40 mL).

- Add Pd/C (200 mg, 5% wet) under hydrogen atmosphere for 20 hours.

- Filter and concentrate to obtain 3-fluoropyridin-2-yl-methanol (433 mg, 82% yield).

Critical Notes

- Regioselectivity : The position of bromine and fluorine substituents depends on the starting material’s substitution pattern.

- Purification : Chromatography or distillation is often required to isolate the product due to byproducts from incomplete reduction or oxidation.

- Scalability : NaBH₄-based methods are preferred for large-scale synthesis due to milder conditions and higher yields compared to hydrogenation.

Scientific Research Applications

Organic Chemistry

In organic chemistry, (2-Bromo-6-fluoropyridin-3-yl)methanol serves as an intermediate in the synthesis of more complex organic compounds. It can undergo various reactions:

- Oxidation: Can be oxidized to form aldehydes or ketones.

- Reduction: Can be reduced to yield different derivatives.

- Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution .

Research has indicated potential biological activities for this compound:

- Antimicrobial Properties: Studies suggest that it may exhibit antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.

- Anticancer Activity: Preliminary investigations indicate potential anticancer properties, warranting further studies .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a building block for developing pharmaceutical agents. Its unique structure may enhance binding affinity to biological targets, which is crucial for drug design .

Industrial Applications

In industry, this compound is utilized in:

- Agrochemicals: As a precursor for synthesizing agrochemical products.

- Specialty Chemicals: Used in the production of specialty chemicals due to its reactivity and functional versatility .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound was found to inhibit bacterial growth at specific concentrations, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Drug Metabolism

Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could affect drug metabolism pathways. This finding is critical for understanding potential drug-drug interactions and optimizing therapeutic regimens involving this compound .

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoropyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of (2-Bromo-6-fluoropyridin-3-yl)methanol and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Storage Conditions |

|---|---|---|---|---|---|

| This compound | 1227589-15-2 | C₆H₅BrFNO | 206.01 | Br (C2), F (C6), -CH₂OH (C3) | Room Temperature |

| (3-Bromo-6-fluoropyridin-2-yl)-methanol | 1227601-84-4 | C₆H₅BrFNO | 206.01 | Br (C3), F (C6), -CH₂OH (C2) | 2–8°C |

| (6-Bromo-2-methoxypyridin-3-yl)methanol | 1802489-60-6 | C₇H₇BrNO₂ | 231.04 | Br (C6), -OCH₃ (C2), -CH₂OH (C3) | N/A |

| [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol | 1281212-31-4 | C₁₂H₁₃ClFNO₂ | 257.69 | Cl (C2), F (C6), -CH₂OH (pyrrolidinyl) | N/A |

Key Observations :

- Positional Isomerism: The compound (3-Bromo-6-fluoropyridin-2-yl)-methanol (CAS: 1227601-84-4) is a positional isomer of the target compound, differing only in the placement of bromine (C3 vs. C2) and the hydroxymethyl group (C2 vs. C3). This minor structural variation can significantly alter reactivity in Suzuki-Miyaura coupling reactions, where bromine position influences reaction rates and regioselectivity .

- Conversely, the pyrrolidinyl-benzoyl derivative 1281212-31-4 exhibits a higher molecular weight (257.69 g/mol) and additional steric bulk, which may limit its utility in small-molecule catalysis but enhance binding affinity in receptor-targeted applications .

Biological Activity

(2-Bromo-6-fluoropyridin-3-yl)methanol is a heterocyclic compound with the molecular formula C₆H₅BrFNO. Its structure features a pyridine ring substituted with bromine and fluorine atoms, along with a hydroxymethyl group. This unique configuration endows the compound with significant biological activity, particularly in medicinal chemistry and agrochemical applications.

The molecular weight of this compound is 206.01 g/mol, and it is classified as a heterocyclic aromatic organic molecule. The presence of halogen substituents (bromine and fluorine) enhances its chemical reactivity, making it a valuable intermediate in organic synthesis and drug development.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP1A2, an enzyme crucial for drug metabolism. This inhibition suggests potential implications for drug interactions and pharmacokinetics .

The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and receptors. The halogen substituents may enhance binding affinity and specificity towards these targets, influencing metabolic pathways and biological responses .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided in the table below:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (6-Bromo-3-fluoropyridin-2-yl)methanol | 1227589-15-2 | 0.86 | Different substitution pattern on the pyridine ring |

| (5-Bromo-2-fluoropyridin-3-yl)methanol | 1227563-78-1 | 0.86 | Variability in positional isomerism |

| (6-Bromo-2-fluoropyridin-3-yl)methanol | 1227585-71-8 | 0.83 | Enhanced lipophilicity due to difluoromethyl group |

| 6-Bromo-2-fluoronicotinic acid | 1214345-17-1 | 0.87 | Contains carboxylic acid functionality |

This table highlights the distinct positioning of bromine and fluorine atoms in this compound, which influences its reactivity and biological properties.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Antibacterial Activity : Research on similar pyridine derivatives has shown MIC values ranging from 4 to 64 µg/mL against various Gram-positive bacteria, indicating potential effectiveness for treating bacterial infections .

- Cytotoxicity Assessments : Cytotoxicity studies using cell lines such as HeLa have demonstrated that certain derivatives exhibit dose-dependent cytotoxic effects, suggesting that modifications to the structure can enhance or reduce toxicity .

Q & A

Q. What are the standard synthetic routes for (2-Bromo-6-fluoropyridin-3-yl)methanol?

The synthesis typically involves bromination of fluoropyridine precursors. For example, halogenation of 6-fluoropyridin-3-yl methanol derivatives using brominating agents like in solvents such as chloroform or dichloromethane under reflux conditions. Microwave-assisted synthesis may also enhance reaction efficiency . Optimizing reaction time and temperature is critical to minimize by-products .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : , , and NMR identify substituent positions and purity. For example, the fluorine atom at the 6-position and bromine at the 2-position produce distinct splitting patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-III generates 3D visualizations of molecular geometry and intermolecular interactions .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for derivatizing this compound?

The bromine atom serves as a reactive site for Suzuki-Miyaura cross-coupling. Key parameters include:

Q. How does the substitution pattern on the pyridine ring influence reactivity and bioactivity?

Positional isomerism (e.g., bromine at 2- vs. 3-position) alters electronic effects and steric hindrance. For example:

- Electron-Withdrawing Effects : Fluorine at the 6-position increases electrophilicity at the 2-bromo site, enhancing nucleophilic substitution .

- Biological Activity : Trifluoromethyl analogs exhibit higher lipophilicity, improving membrane permeability in antimicrobial assays .

Q. How can contradictions in biological activity data across studies be resolved?

- Assay Variability : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).

- Structural Analog Comparison : Compare with analogs like (6-Bromo-3-fluoropyridin-2-yl)methanol to isolate substituent effects .

- Statistical Models : Use multivariate analysis to correlate structural descriptors (e.g., Hammett constants) with activity trends .

Q. What computational tools predict feasible synthetic pathways for novel derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes. For example:

- Retrosynthetic Analysis : Prioritize steps with high atom economy, such as direct bromination or hydroxylation.

- Template Relevance Models : Predict optimal conditions for Suzuki couplings or Buchwald-Hartwig aminations .

Q. How are crystallographic data inconsistencies addressed during structure refinement?

- SHELXL Refinement : Adjust parameters like thermal displacement factors and occupancy rates to resolve electron density ambiguities.

- ORTEP Validation : Visualize anisotropic displacement ellipsoids to detect disorder or twinning artifacts .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Intermediate Purification : Use column chromatography or recrystallization after bromination to isolate high-purity intermediates.

- Microwave Assistance : Reduce reaction times for steps like hydroxylation or ester hydrolysis .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., Cl, CF, OCH) at the 2- and 6-positions.

- In Silico Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.